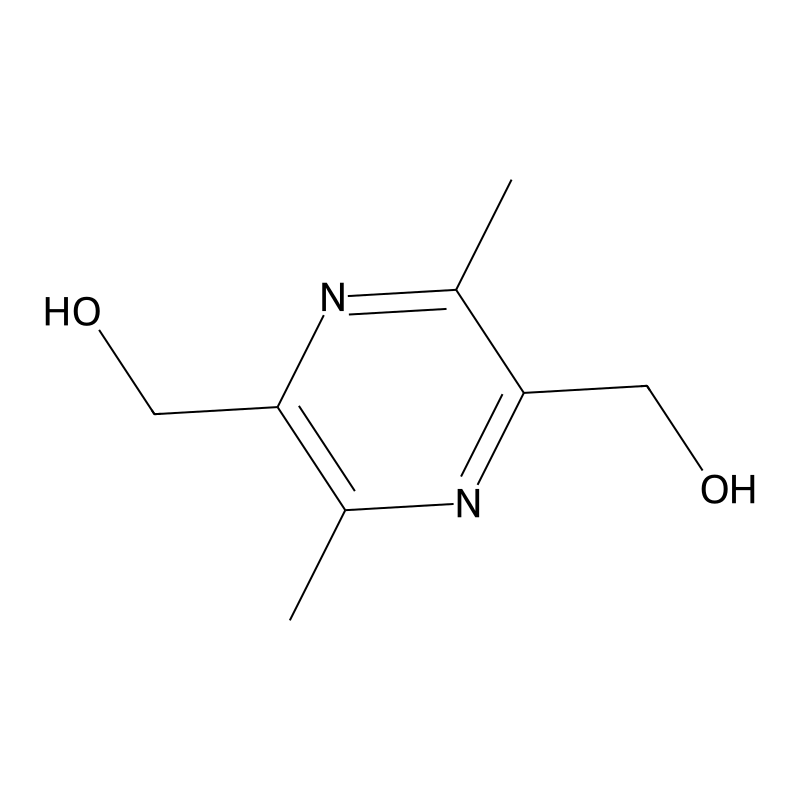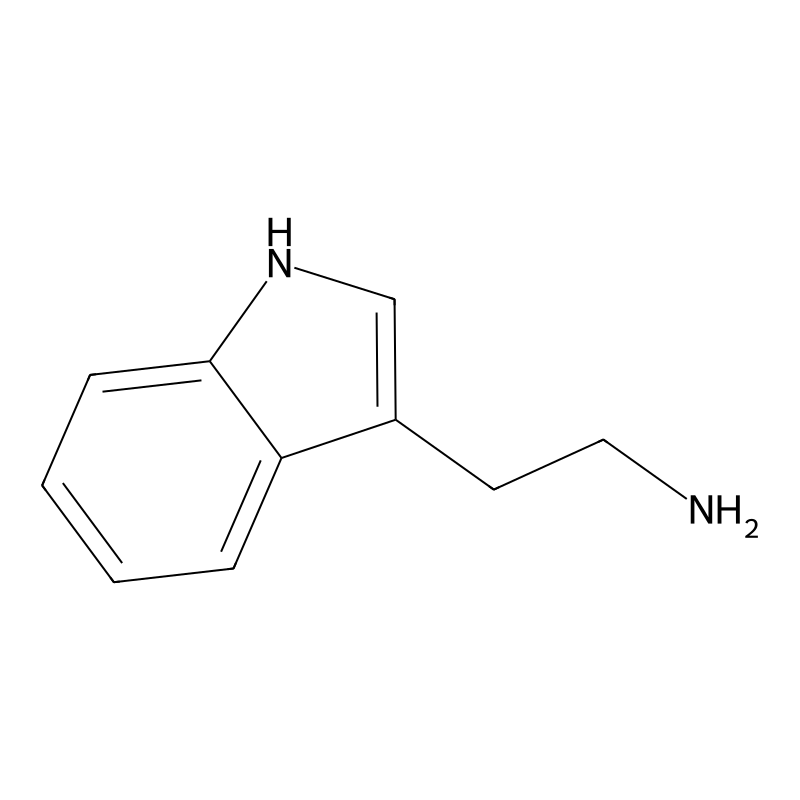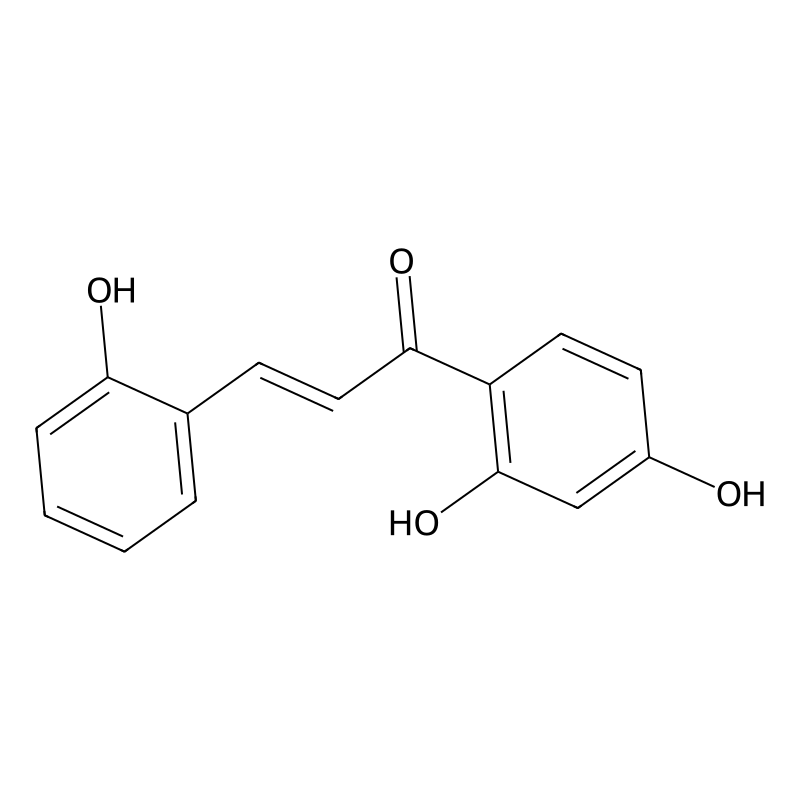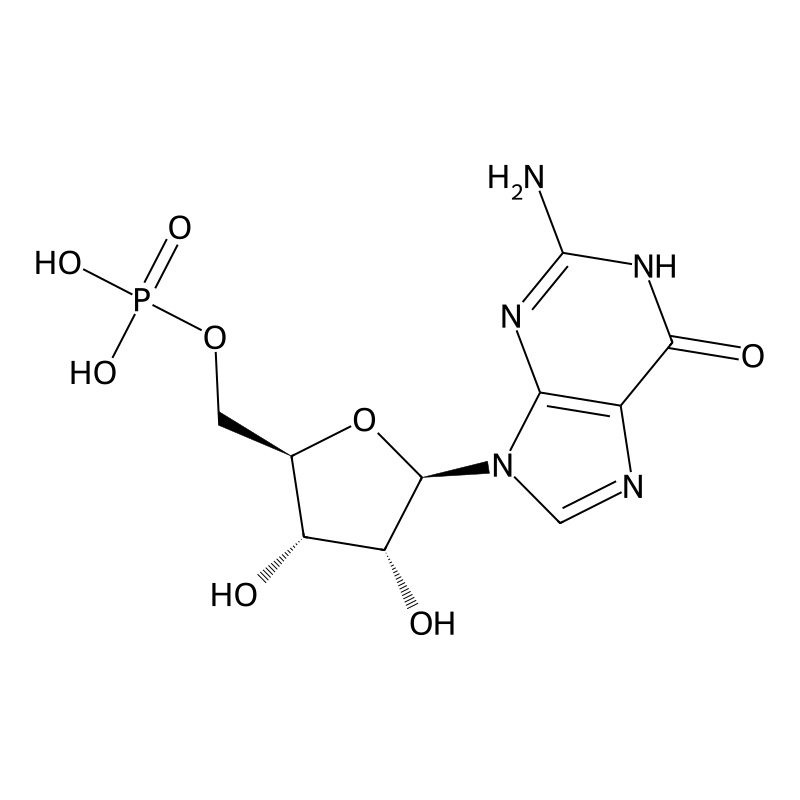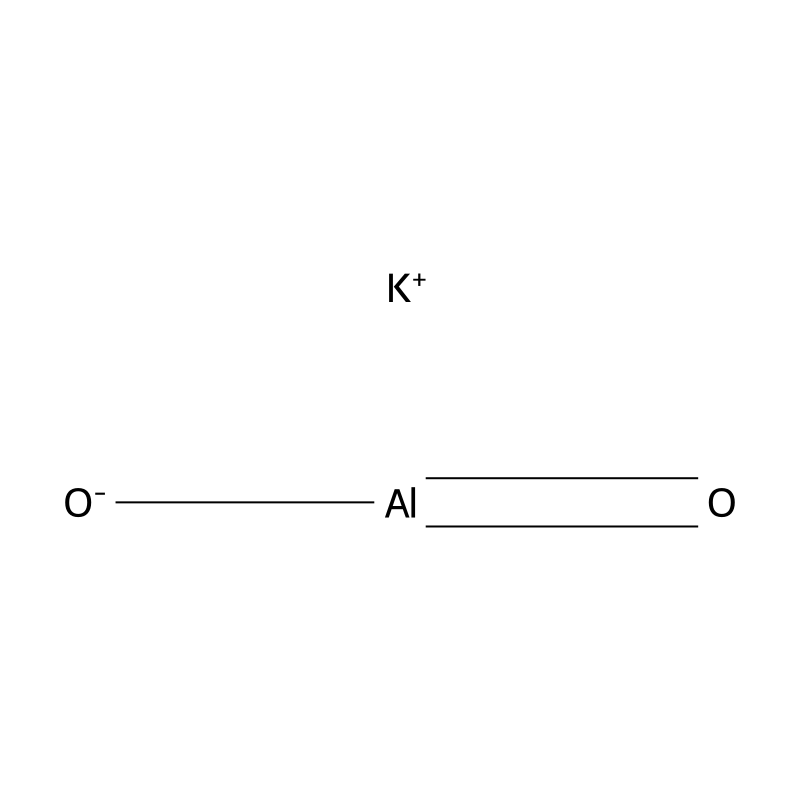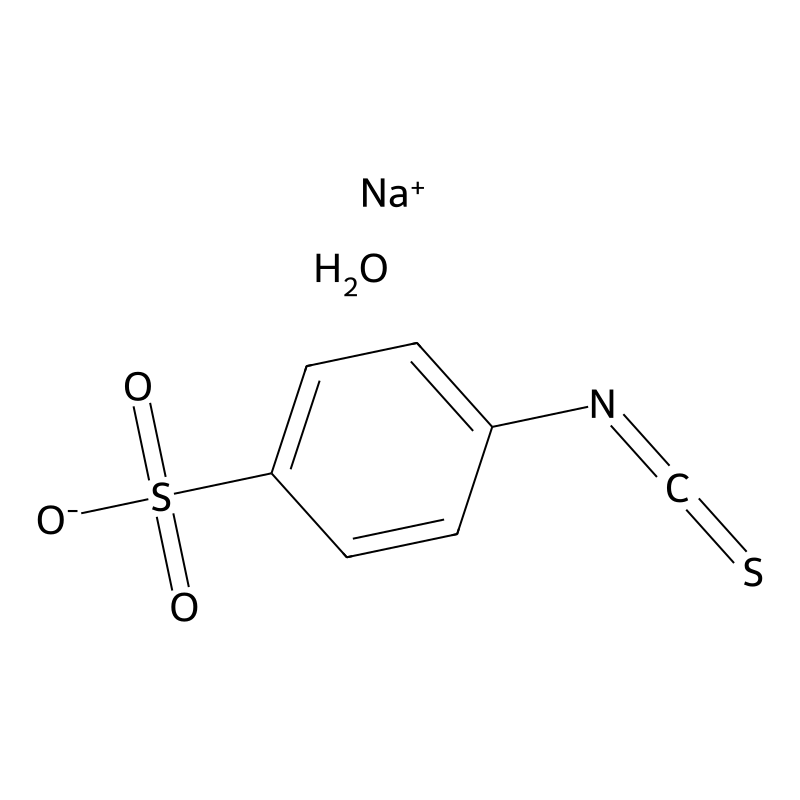L-Penicillamine
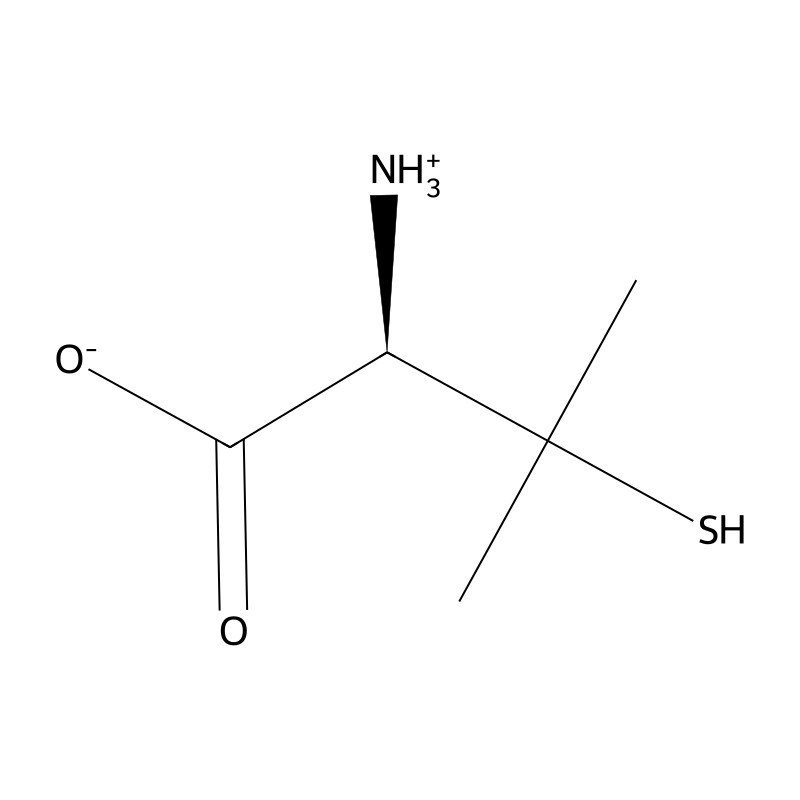
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Treatment of Heavy Metal Poisoning
L-Penicillamine's ability to chelate metals has led to its use in treating heavy metal poisoning. It can bind to metals like copper, lead, and mercury, forming complexes that are then excreted from the body. This helps reduce the amount of circulating metal and potentially lessen cellular damage [1].
Here are some sources for this information:
Understanding Wilson's Disease
Wilson's disease is a genetic disorder that causes copper to build up in the body. L-Penicillamine is used as a treatment for this condition. By chelating copper, it promotes its excretion and helps restore copper balance [2].
Some sources for this information:
Researching Connective Tissue Diseases
L-Penicillamine's mechanism of action is still under investigation, but it has been shown to have immunomodulatory effects, meaning it can influence the immune system [3]. This property has led researchers to explore its potential role in treating autoimmune diseases like rheumatoid arthritis and systemic sclerosis.
Here are some sources for this information:
L-Penicillamine is an amino acid derivative and a chelating agent primarily used in medicine for its ability to bind heavy metals, facilitating their excretion from the body. It is a chiral compound, with the L-enantiomer being less commonly used due to its toxicity compared to the D-enantiomer, which is therapeutically active. Structurally, L-Penicillamine is characterized by a thiol (-SH) group, an amine (-NH2), and a carboxylic acid (-COOH), making it a trifunctional organic compound. This unique structure allows it to interact with various metal ions and biological molecules, leading to its diverse applications in treating conditions such as Wilson's disease, cystinuria, and rheumatoid arthritis .
- Chelation of Heavy Metals: It forms stable complexes with metals like copper, lead, and mercury, which are then excreted via the kidneys. This mechanism is particularly important in treating Wilson's disease, where excess copper accumulation occurs .
- Disulfide Bond Formation: L-Penicillamine can react with cysteine to form mixed disulfides, enhancing the solubility of cysteine and aiding in the treatment of cystinuria by preventing stone formation .
- Inhibition of Enzymatic Activity: The thiol group in L-Penicillamine can inhibit certain enzymes that depend on sulfhydryl groups for their activity, potentially leading to toxic effects in susceptible individuals .
L-Penicillamine exhibits various biological activities:
- Immunomodulatory Effects: It has been shown to reduce T-lymphocyte activity and inhibit macrophage function, making it useful as a disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis .
- Metal Chelation: Its primary role as a chelator allows it to decrease copper levels in Wilson's disease significantly. The drug binds to excess copper ions, forming complexes that are easily excreted .
- Potential Neurotoxicity: There are concerns regarding its neurotoxic effects due to its ability to disrupt metabolic pathways in neurons, particularly through inhibition of sulfhydryl-dependent enzymes .
L-Penicillamine can be synthesized through several methods:
- From Penicillin: The original synthesis method involved hydrolysis of penicillin. The penicillin molecule is modified chemically to produce L-Penicillamine .
- Chemical Synthesis: L-Penicillamine can also be synthesized through the reaction of 3-amino-3-methylbutanoic acid with hydrogen sulfide under controlled conditions .
- Biotechnological Approaches: Recent advancements have explored using microbial fermentation processes to produce L-Penicillamine from simpler substrates .
L-Penicillamine has several important medical applications:
- Wilson's Disease Treatment: It is the first-line treatment for this genetic disorder characterized by excessive copper accumulation .
- Cystinuria Management: By increasing the solubility of cystine in urine, it helps prevent the formation of kidney stones .
- Rheumatoid Arthritis Therapy: Although less commonly used today due to newer therapies, it remains an option for patients who do not respond to conventional treatments .
- Lead Poisoning Treatment: It serves as an off-label treatment option for lead poisoning due to its chelating properties .
L-Penicillamine interacts with various substances:
- Drug Interactions: It has significant interactions with other medications including aluminum hydroxide and iron supplements, which can reduce its effectiveness by decreasing absorption. Conversely, some drugs like peramivir may increase its levels .
- Nutritional Interactions: The drug can interfere with vitamin B6 metabolism due to its pyridoxine-inhibiting properties, leading to deficiencies if not monitored properly .
L-Penicillamine shares similarities with other compounds but has unique properties that distinguish it:
| Compound | Structure/Properties | Unique Features |
|---|---|---|
| D-Penicillamine | Same as L-Penicillamine but less toxic | Therapeutically active; used primarily for chelation |
| Dimercaprol | Another chelating agent | Used primarily for arsenic and mercury poisoning |
| N-acetylcysteine | Thiol-containing compound | Primarily used as a mucolytic agent; less effective as a metal chelator |
| Cysteine | Amino acid with a thiol group | Precursor to glutathione; not used for metal chelation |
| Trientine | Chelating agent similar in function | Often used as an alternative treatment for Wilson's disease |
L-Penicillamine's unique combination of immunomodulatory effects and heavy metal chelation capacity makes it especially valuable in specific medical contexts compared to these similar compounds.
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
1113-41-3
Wikipedia
Dates
2: Singh N, Bhatla SC. Signaling through reactive oxygen and nitrogen species is differentially modulated in sunflower seedling root and cotyledon in response to various nitric oxide donors and scavengers(). Plant Signal Behav. 2017 Sep 2;12(9):e1365214. doi: 10.1080/15592324.2017.1365214. Epub 2017 Sep 1. PubMed PMID: 28862537; PubMed Central PMCID: PMC5640198.
3: Wei J, Guo Y, Li J, Yuan M, Long T, Liu Z. Optically Active Ultrafine Au-Ag Alloy Nanoparticles Used for Colorimetric Chiral Recognition and Circular Dichroism Sensing of Enantiomers. Anal Chem. 2017 Sep 19;89(18):9781-9787. doi: 10.1021/acs.analchem.7b01723. Epub 2017 Sep 7. PubMed PMID: 28832124.
4: Sianglam P, Kulchat S, Tuntulani T, Ngeontae W. A circular dichroism sensor for selective detection of Cd(2+) and S(2-) based on the in-situ generation of chiral CdS quantum dots. Spectrochim Acta A Mol Biomol Spectrosc. 2017 Aug 5;183:408-416. doi: 10.1016/j.saa.2017.04.071. Epub 2017 Apr 26. PubMed PMID: 28475982.
5: Chang HY, Tseng YT, Yuan Z, Chou HL, Chen CH, Hwang BJ, Tsai MC, Chang HT, Huang CC. The effect of ligand-ligand interactions on the formation of photoluminescent gold nanoclusters embedded in Au(i)-thiolate supramolecules. Phys Chem Chem Phys. 2017 May 17;19(19):12085-12093. doi: 10.1039/c7cp01915g. PubMed PMID: 28443925.
6: Taylor-Edinbyrd K, Li T, Kumar R. Effect of chemical structure of S-nitrosothiols on nitric oxide release mediated by the copper sites of a metal organic framework based environment. Phys Chem Chem Phys. 2017 May 17;19(19):11947-11959. doi: 10.1039/c7cp01704a. PubMed PMID: 28440386.
7: Fuseler JW, Valarmathi MT. Nitric Oxide Modulates Postnatal Bone Marrow-Derived Mesenchymal Stem Cell Migration. Front Cell Dev Biol. 2016 Nov 24;4:133. eCollection 2016. PubMed PMID: 27933292; PubMed Central PMCID: PMC5122209.
8: Ariel I, Skarzinski G, Belzer V, Abu Ahmad W, Abassi Z, Bursztyn M. Vasoactivity of the rat endovascular trophoblast. Placenta. 2016 Oct;46:26-30. doi: 10.1016/j.placenta.2016.08.077. Epub 2016 Aug 20. PubMed PMID: 27697218.
9: Krasuska U, Ciacka K, Orzechowski S, Fettke J, Bogatek R, Gniazdowska A. Modification of the endogenous NO level influences apple embryos dormancy by alterations of nitrated and biotinylated protein patterns. Planta. 2016 Oct;244(4):877-91. doi: 10.1007/s00425-016-2553-z. Epub 2016 Jun 14. PubMed PMID: 27299743.
10: Lei Y, Song M, Wu J, Xing C, Sun X. eNOS Activity in CAV1 Knockout Mouse Eyes. Invest Ophthalmol Vis Sci. 2016 May 1;57(6):2805-13. doi: 10.1167/iovs.15-18841. PubMed PMID: 27228562.
11: Long T, Guo Y, Lin M, Yuan M, Liu Z, Huang C. Optically active red-emitting Cu nanoclusters originating from complexation and redox reaction between copper(ii) and d/l-penicillamine. Nanoscale. 2016 May 5;8(18):9764-70. doi: 10.1039/c6nr01492e. PubMed PMID: 27118654.
12: Lee CT, Yu LE, Wang JY. Nitroxide antioxidant as a potential strategy to attenuate the oxidative/nitrosative stress induced by hydrogen peroxide plus nitric oxide in cultured neurons. Nitric Oxide. 2016 Apr 1;54:38-50. doi: 10.1016/j.niox.2016.02.001. Epub 2016 Feb 16. PubMed PMID: 26891889.
13: Yoshida S, Hori E, Ura S, Haratake M, Fuchigami T, Nakayama M. A Comprehensive Analysis of Selenium-Binding Proteins in the Brain Using Its Reactive Metabolite. Chem Pharm Bull (Tokyo). 2016;64(1):52-8. doi: 10.1248/cpb.c15-00689. PubMed PMID: 26726744.
14: Zhao JF, Shyue SK, Lee TS. Excess Nitric Oxide Activates TRPV1-Ca(2+)-Calpain Signaling and Promotes PEST-dependent Degradation of Liver X Receptor α. Int J Biol Sci. 2016 Jan 1;12(1):18-29. doi: 10.7150/ijbs.13549. eCollection 2016. PubMed PMID: 26722214; PubMed Central PMCID: PMC4679395.
15: Ma J, Ye N, Li J. Covalent bonding of homochiral metal-organic framework in capillaries for stereoisomer separation by capillary electrochromatography. Electrophoresis. 2016 Feb;37(4):601-8. doi: 10.1002/elps.201500342. Epub 2015 Nov 30. PubMed PMID: 26542186.
16: Ngamdee K, Puangmali T, Tuntulani T, Ngeontae W. Circular dichroism sensor based on cadmium sulfide quantum dots for chiral identification and detection of penicillamine. Anal Chim Acta. 2015 Oct 22;898:93-100. doi: 10.1016/j.aca.2015.09.038. Epub 2015 Oct 1. PubMed PMID: 26526914.
17: Lei Y, Zhang X, Song M, Wu J, Sun X. Aqueous Humor Outflow Physiology in NOS3 Knockout Mice. Invest Ophthalmol Vis Sci. 2015 Jul;56(8):4891-8. doi: 10.1167/iovs.15-16564. PubMed PMID: 26225628.
18: Kennedy-Lydon T, Crawford C, Wildman SS, Peppiatt-Wildman CM. Nonsteroidal anti-inflammatory drugs alter vasa recta diameter via pericytes. Am J Physiol Renal Physiol. 2015 Oct 1;309(7):F648-57. doi: 10.1152/ajprenal.00199.2015. Epub 2015 Jul 22. PubMed PMID: 26202223; PubMed Central PMCID: PMC4593815.
19: Görbe A, Eder A, Varga ZV, Pálóczi J, Hansen A, Ferdinandy P, Eschenhagen T. Protection by the NO-Donor SNAP and BNP against Hypoxia/Reoxygenation in Rat Engineered Heart Tissue. PLoS One. 2015 Jul 6;10(7):e0132186. doi: 10.1371/journal.pone.0132186. eCollection 2015. PubMed PMID: 26147889; PubMed Central PMCID: PMC4492769.
20: Tong X, Kono T, Evans-Molina C. Nitric oxide stress and activation of AMP-activated protein kinase impair β-cell sarcoendoplasmic reticulum calcium ATPase 2b activity and protein stability. Cell Death Dis. 2015 Jun 18;6:e1790. doi: 10.1038/cddis.2015.154. PubMed PMID: 26086963; PubMed Central PMCID: PMC4669835.
